Phosphine, acetylbis(1-methylethyl)-
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Overview
Description
Acetyldiisopropylphosphine is an organophosphorus compound with the molecular formula C8H17OP and a molecular weight of 160.19 g/mol It is characterized by its unique structure, which includes a phosphine group bonded to an acetyl group and two isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetyldiisopropylphosphine typically involves the reaction of diisopropylphosphine with acetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product .
Industrial Production Methods: Industrial production of acetyldiisopropylphosphine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and the use of high-purity reagents to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Acetyldiisopropylphosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds .
Scientific Research Applications
Acetyldiisopropylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of acetyldiisopropylphosphine involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to metal centers in enzymes and altering their activity. The pathways involved in its action include modulation of enzyme activity and interaction with cellular signaling pathways .
Comparison with Similar Compounds
Diisopropylphosphine: Similar in structure but lacks the acetyl group.
Acetylphosphine: Contains an acetyl group but lacks the isopropyl groups.
Triisopropylphosphine: Contains three isopropyl groups but no acetyl group.
Uniqueness: Acetyldiisopropylphosphine is unique due to its specific combination of an acetyl group and two isopropyl groups, which confer distinct reactivity and properties compared to its analogs .
Properties
CAS No. |
50837-80-4 |
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Molecular Formula |
C8H17OP |
Molecular Weight |
160.19 g/mol |
IUPAC Name |
1-di(propan-2-yl)phosphanylethanone |
InChI |
InChI=1S/C8H17OP/c1-6(2)10(7(3)4)8(5)9/h6-7H,1-5H3 |
InChI Key |
KNLGNPQKLZDTKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C(C)C)C(=O)C |
Origin of Product |
United States |
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